Furo[3,4-e][1,2]benzoxazole

Lipophilicity Drug-likeness Physicochemical property

Furo[3,4-e][1,2]benzoxazole (CAS 98822-08-3, also known as isobenzofuro[4,5-d]isoxazole) is a rigid, angular tricyclic heterocycle composed of fused furan, benzene, and 1,2-oxazole rings. With molecular formula C9H5NO2 and molecular weight 159.14 g/mol, it belongs to the furobenzoxazole isomer family and serves as a scaffold for medicinal chemistry and materials science applications requiring a defined spatial orientation of hydrogen bond acceptors.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 98822-08-3
Cat. No. B12901095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-e][1,2]benzoxazole
CAS98822-08-3
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NO2)C3=COC=C31
InChIInChI=1S/C9H5NO2/c1-2-9-7(3-10-12-9)8-5-11-4-6(1)8/h1-5H
InChIKeyJNQOMPOFEFWSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-e][1,2]benzoxazole (CAS 98822-08-3): Procurement-Relevant Structural and Physicochemical Profile


Furo[3,4-e][1,2]benzoxazole (CAS 98822-08-3, also known as isobenzofuro[4,5-d]isoxazole) is a rigid, angular tricyclic heterocycle composed of fused furan, benzene, and 1,2-oxazole rings [1]. With molecular formula C9H5NO2 and molecular weight 159.14 g/mol, it belongs to the furobenzoxazole isomer family and serves as a scaffold for medicinal chemistry and materials science applications requiring a defined spatial orientation of hydrogen bond acceptors .

Angular topology Kinked tricyclic core provides distinct 3D shape for target binding
H-bond acceptor geometry Fused furan oxygen offers an extra hydrogen bond acceptor site

Why Furo[3,4-e][1,2]benzoxazole Cannot Be Replaced by Other Benzoxazole Isomers: The Fusion-Specific Selectivity Argument


In medicinal chemistry, the position of ring fusion on a benzoxazole core is not a cosmetic feature; it directly alters electronic distribution, molecular planarity, and target-binding geometry. The angular [3,4-e][1,2] fusion pattern of this compound creates a distinctly kinked topology that differs from linear regioisomers such as furo[2,3-f][1,3]benzoxazole (CAS 20419-35-6) or the parent benzoxazole, leading to measurable differences in lipophilicity and polar surface area [1][2]. Published studies on benzoxazolone regioisomers have demonstrated that shifting the fusion site by a single position can reverse anticancer selectivity and drug-likeness profiles, underscoring that generic substitution among benzoxazole analogs is fraught with performance risk [3].

Lipophilicity shift

Changing fusion site from angular to linear isomer may alter logP, affecting solubility and protein binding profile.

Topological change

Linear regioisomers adopt extended planar geometry, which may not fit the same binding pockets as the angular scaffold.

Biological selectivity reversal

Regioisomeric shift by one position has been reported to reverse activity profiles in benzoxazolone series.

Data-Driven Comparative Evidence for Selecting Furo[3,4-e][1,2]benzoxazole (CAS 98822-08-3) Over Its Closest Analogs


Reduced Lipophilicity Relative to Linear Furo[2,3-f][1,3]benzoxazole Improves Aqueous Compatibility

The angular furo[3,4-e][1,2]benzoxazole exhibits an XLogP3 value of 2.0, which is 0.2 log units lower than the linear furo[2,3-f][1,3]benzoxazole isomer (XLogP3 = 2.2) [1][2]. This modest but consistent reduction in lipophilicity suggests improved aqueous solubility and potentially reduced non-specific protein binding, which is a critical consideration in early-stage drug discovery when fragment-like scaffolds are prioritized [3].

Lipophilicity
Head-to-head
XLogP3 2.0 vs 2.2 (linear isomer)
Supports aqueous compatibility screening
Computed value; context-dependent
Lipophilicity Drug-likeness Physicochemical property

Higher Topological Polar Surface Area (TPSA) than Parent Benzoxazole Indicates Enhanced Hydrogen-Bonding Capacity

Furo[3,4-e][1,2]benzoxazole achieves a topological polar surface area (TPSA) of 39.2 Ų, significantly exceeding the 26 Ų of the unadorned benzoxazole parent scaffold [1][2]. The additional 13.2 Ų arises from the furan oxygen, providing an extra hydrogen-bond acceptor site without increasing rotatable bonds [3].

Polar Surface Area
Head-to-head
TPSA 39.2 Ų vs 26 Ų (benzoxazole)
Indicates higher H-bond capacity
Computed; fragment-like polarity range
Polarity Permeability Hydrogen bonding

Angular Fusion Pattern Determines Distinct Conformational and Electronic Properties

The [3,4-e][1,2] angular fusion in furo[3,4-e][1,2]benzoxazole yields a non-linear, kinked geometry of the tricyclic core, contrasting with the extended, planar arrangement of linear isomers such as furo[2,3-f][1,3]benzoxazole [1][2]. In benzoxazolone regioisomeric systems, an analogous shift in ring fusion from C2–C3 to C3–C4 has been shown to reverse cancer cell selectivity and improve drug-likeness scores, establishing that angular topology is not an inert structural detail but a determinant of biological performance [3].

Topology
Class-level
Angular [3,4-e] fusion; kinked geometry vs linear [2,3-f] fusion
Supports shape-diverse library design
Class-level inference from benzoxazolone regioisomers
Molecular topology Conformational constraint Structure-based design

Research and Industrial Application Scenarios for Furo[3,4-e][1,2]benzoxazole (CAS 98822-08-3)


Fragment-Based Drug Discovery Requiring a Rigid, Kinked Heterocyclic Scaffold

The angular topology of furo[3,4-e][1,2]benzoxazole provides a distinct three-dimensional shape that can advantageously occupy hydrophobic pockets in target proteins where planar scaffolds produce a mismatch. Its XLogP3 of 2.0 and TPSA of 39.2 Ų [1] ensure adequate aqueous solubility for fragment screening while the frozen rotational freedom (rotatable bonds = 0) minimizes entropic penalty upon binding.

Synthesis of Regioisomeric Libraries for Structure-Activity Relationship Exploration

When probing SAR on benzoxazole-containing leads, systematic evaluation of all accessible regioisomers is essential. As demonstrated in benzoxazolone systems, a change in ring fusion position can reverse biological selectivity [2]. Furo[3,4-e][1,2]benzoxazole serves as the angular counterpart to the more common linear furobenzoxazoles (e.g., furo[2,3-f][1,3]benzoxazole with XLogP3 2.2), enabling SAR matrices that separate shape effects from electronic effects.

Coordination Chemistry and Materials Science: Design of Bent-Rod Ligands

The unique kinked geometry imposed by the [3,4-e][1,2] fusion creates an angular ligand topology suitable for assembling discrete metallosupramolecular architectures (e.g., helicates, macrocycles, or bent-rod frameworks) that linear benzoxazole isomers cannot replicate without additional synthetic modification [1][3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Angular topology and moderate lipophilicity
Shape complementarity to protein pockets
Regioisomeric library synthesis
Angular vs linear fusion comparison
Shape vs electronic SAR separation
Coordination chemistry / ligand design
Kinked geometry
Metallosupramolecular architecture assembly
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